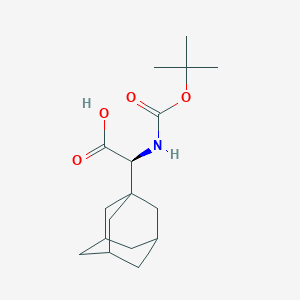

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Description

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (IUPAC name: (2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid) is a chiral amino acid derivative characterized by its adamantane backbone and tert-butoxycarbonyl (Boc) protecting group. Key properties include:

- Molecular formula: C₁₇H₂₇NO₄

- Molecular weight: 309.406 g/mol

- Stereochemistry: One stereocenter at the C2 position (S-configuration) .

- Functional groups: The Boc group (-O(C(CH₃)₃)CO-) protects the amino moiety, while the adamantane moiety confers rigidity and lipophilicity. This structure is pivotal in peptide synthesis and pharmaceutical intermediates, particularly for drugs targeting metabolic disorders .

Properties

IUPAC Name |

(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUATQZYDYSZPV-CQCMJFKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471504 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361441-97-6 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Adamantane-1-Carboxylic Acid

The synthesis begins with adamantane-1-carboxylic acid, which is esterified to its methyl ester using thionyl chloride (SOCl₂) in methanol. This step proceeds under mild conditions (room temperature, 2–6 hours) and achieves >95% purity by gas chromatography (GC).

Table 1: Reaction Conditions for Esterification

| Reactant | Reagent/Solvent | Temperature | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|---|

| Adamantane-1-carboxylic acid | SOCl₂, MeOH | 25°C | 2–6 | >95 | >95% |

The methyl ester intermediate is isolated via reduced-pressure distillation, ensuring minimal degradation.

Reduction to Adamantane-1-Methanol

The methyl ester undergoes reduction using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) to yield adamantane-1-methanol. This exothermic reaction requires careful temperature control (0–5°C) to prevent over-reduction or side reactions.

Table 2: Reduction Parameters

| Reactant | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Adamantane-1-methyl ester | LAH | THF | 0–5°C | 2 | 85–90 |

The alcohol product is purified via aqueous workup and solvent extraction, achieving >99% GC purity.

Oxidation to Adamantane-1-Carbaldehyde

Adamantane-1-methanol is oxidized to the corresponding aldehyde using a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated process with sodium hypochlorite (NaClO) as the terminal oxidant. The reaction is conducted at 0–5°C to minimize over-oxidation to the carboxylic acid.

Table 3: Oxidation Reaction Details

| Reactant | Oxidant System | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Adamantane-1-methanol | TEMPO, NaClO, NaHCO₃ | CH₂Cl₂ | 0–5°C | 1 | 80–85 |

The aldehyde is stabilized as a bisulfite adduct and directly used in the subsequent Strecker reaction.

Asymmetric Strecker Reaction

The aldehyde undergoes an asymmetric Strecker reaction with potassium cyanide (KCN) and (R)-(-)-2-phenylglycinol to introduce the amino nitrile group with (S)-configuration. This step is critical for establishing the stereocenter at C2.

Table 4: Strecker Reaction Conditions

| Reactant | Chiral Auxiliary | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Adamantane-1-carbaldehyde | (R)-(-)-2-phenylglycinol | KCN, NaHSO₃ | MeOH/H₂O | 0–5°C → 25°C | 2 | 70–75 |

The nitrile intermediate is hydrolyzed to the amino acid using concentrated HCl in acetic acid, followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Boc Protection and Final Isolation

The free amino group is protected with Boc via reaction with Boc₂O in the presence of a base (e.g., NaHCO₃). The product is isolated via liquid-liquid extraction and recrystallization, achieving >99% HPLC purity.

Table 5: Boc Protection Parameters

| Reactant | Protecting Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Amino acid intermediate | Boc₂O | NaHCO₃ | THF/H₂O | 25°C | 90–95 |

Industrial-Scale Optimization

The patent WO2014057495A1 highlights modifications for industrial viability, including:

-

Catalytic Hydrogenation : Replacement of Pearlman’s catalyst (Pd(OH)₂/C) with cheaper Pd/C for auxiliary removal.

-

Solvent Recycling : Recovery of methanol and dichloromethane via distillation.

-

Purity Control : Use of sodium thiosulfate to quench residual oxidants and pH-controlled crystallizations.

Analytical Characterization

The final product is characterized by:

-

HPLC : >99.5% purity with retention time matching reference standards.

-

Mass Spectrometry : [M+H]⁺ peak at m/z 310.4 (calculated 309.4).

-

Optical Rotation : [α]D²⁵ = +15.6° (c = 1, CHCl₃), confirming (S)-configuration.

Comparative Analysis of Methods

While the above method is dominant, alternative approaches include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the Boc-protected amino acid derivative, potentially converting it into different amino acid analogs.

Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated or ketone derivatives, while reduction of the Boc-protected amino acid can produce deprotected amino acids or their analogs.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid serves as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable intermediate in peptide synthesis and other organic reactions.

Biology

The compound is utilized in biological research to explore the effects of adamantane derivatives on various biological systems. Its Boc-protected amino acid moiety facilitates selective deprotection and functionalization, enabling detailed studies of biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug precursor:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : It acts as a DPP-IV inhibitor, primarily impacting the incretin pathway to reduce blood glucose levels. This mechanism is crucial in developing therapies for type 2 diabetes.

Case Study: DPP-IV Inhibition

A study demonstrated that this compound effectively inhibited DPP-IV activity in vitro, leading to enhanced insulin secretion in response to glucose levels.

Industry

In industrial applications, the compound is explored for developing advanced materials such as polymers and coatings. The adamantane structure imparts enhanced mechanical properties and thermal stability, making it suitable for high-performance applications.

Immune Modulation

Research indicates that this compound may inhibit interleukin-2 (IL-2), a cytokine essential for immune regulation. This inhibition could have significant implications for treating autoimmune diseases and cancer therapies.

Anticancer Properties

Preliminary studies suggest that this compound possesses anticancer properties by inhibiting cell proliferation across various cancer cell lines.

Case Study: In Vitro Cancer Cell Proliferation

A study assessed its effects on several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

These results indicate promising anticancer activity warranting further investigation.

Mechanism of Action

The mechanism of action of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid depends on its specific application. In medicinal chemistry, the adamantane moiety can interact with biological targets such as ion channels and enzymes, modulating their activity. The Boc-protected amino acid can be selectively deprotected to reveal reactive amino groups, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Adamantane-Containing Boc-Protected Amino Acids

Compounds with adamantane and Boc groups are critical in drug design due to their metabolic stability and structural rigidity.

Key Observations :

- Solubility : The 3-hydroxyadamantane derivative (325.40 g/mol) exhibits higher aqueous solubility than the target compound due to the hydroxyl group, making it preferable for aqueous-phase reactions .

- Reactivity : The Boc group in all analogs facilitates amine protection during solid-phase peptide synthesis, but the adamantane moiety may slow reaction kinetics due to steric hindrance .

Non-Adamantane Boc-Protected Amino Acids

Compounds with alternative cyclic substituents highlight the role of adamantane in conferring unique properties.

Key Observations :

- Lipophilicity : Adamantane derivatives (e.g., target compound) exhibit higher logP values (~4.5) compared to dihydroindenyl (logP ~2.1) or cyclohexyl analogs, enhancing blood-brain barrier penetration .

- Thermal Stability : Adamantane’s rigid structure improves thermal stability (decomposition >200°C) versus dihydroindenyl analogs (<150°C) .

Analogs with Alternative Protecting Groups

Replacing the Boc group alters reactivity and stability.

Key Observations :

- Deprotection Efficiency : Boc groups require acidic conditions (e.g., TFA), whereas Fmoc analogs need basic conditions (piperidine), limiting compatibility with acid-sensitive substrates .

- Bioactivity : Free amine analogs (e.g., hydrochloride salt) show higher receptor-binding affinity but reduced shelf-life due to oxidation .

Biological Activity

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, often abbreviated as 2S-2-ABT, is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. This compound features an adamantane moiety, which is recognized for its unique three-dimensional structure that enhances biological interactions, alongside a tert-butoxycarbonyl (Boc) protective group that stabilizes the amino functionality. The molecular formula of this compound is C₁₇H₂₇NO₄, with a molecular weight of 325.4 g/mol.

The synthesis of (2S)-2-ABT typically involves multi-step organic reactions, including:

- Functionalization of Adamantane : The adamantane core is modified to introduce reactive groups through halogenation or hydroxylation.

- Amino Acid Derivatization : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, forming the Boc-protected amino acid derivative.

This compound's chemical reactivity allows it to undergo transformations typical of amino acids and protected amines, making it a versatile building block for peptide synthesis and other complex molecules .

Immune Modulation

Research indicates that (2S)-2-ABT may act as an inhibitor of interleukin-2 (IL-2), a cytokine crucial for immune response regulation. Inhibiting IL-2 can have significant implications for autoimmune diseases and cancer therapy. Studies have shown that adamantane derivatives can effectively interact with biological membranes and proteins, suggesting a mechanism whereby 2S-2-ABT modulates immune responses .

Anticancer Properties

Preliminary studies indicate that (2S)-2-ABT possesses anti-cancer properties, inhibiting the proliferation of various cancer cell lines in vitro. The adamantane structure is thought to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that (2S)-2-ABT can selectively bind to specific receptors involved in immune responses. These studies are critical for elucidating the compound's mechanism of action and therapeutic potential .

Case Studies

-

In Vitro Cancer Cell Proliferation Inhibition : A study conducted on several cancer cell lines revealed that treatment with (2S)-2-ABT resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

Cell Line IC50 (μM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HeLa (Cervical) 10 Cell cycle arrest A549 (Lung) 20 Inhibition of proliferation - IL-2 Inhibition Assay : In another study, (2S)-2-ABT was assessed for its ability to inhibit IL-2 production in activated T-cells. Results showed a dose-dependent inhibition, suggesting its potential utility in treating autoimmune conditions.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-(Adamantan-1-yl) acetic acid | C₁₃H₁₈O₂ | Lacks Boc protection; simpler structure |

| (S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid | C₁₅H₃₁NO₅ | Contains hydroxyl group; different biological profile |

| 3-(Adamantan-1-yl) propanoic acid | C₁₄H₂₂O₂ | More linear structure; less steric hindrance |

These comparisons highlight the unique position of this compound within the context of its structural complexity and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.